molecular formula C25H22N2O6 B7750494 (E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)-2-ethoxyphenyl 2-methoxybenzoate

(E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)-2-ethoxyphenyl 2-methoxybenzoate

Cat. No.: B7750494
M. Wt: 446.5 g/mol
InChI Key: UPUIGWKOZGLRHE-QGOAFFKASA-N
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Description

(E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)-2-ethoxyphenyl 2-methoxybenzoate is a complex organic compound that features a variety of functional groups, including cyano, furan, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)-2-ethoxyphenyl 2-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carbaldehyde with an amine under reductive amination conditions.

    Knoevenagel Condensation: The furan-2-ylmethylamine is then reacted with cyanoacetic acid in the presence of a base to form the cyano-substituted intermediate.

    Esterification: The intermediate is then esterified with 2-methoxybenzoic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)-2-ethoxyphenyl 2-methoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The cyano group can be reduced to an amine group using hydrogenation.

    Substitution: The ester group can undergo nucleophilic substitution to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as alcohols or amines can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

(E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)-2-ethoxyphenyl 2-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)-2-ethoxyphenyl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring can participate in π-π stacking interactions, enhancing its binding affinity to certain proteins or enzymes. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(2-cyano-3-((thiophen-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)-2-ethoxyphenyl 2-methoxybenzoate: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-4-(2-cyano-3-((pyridin-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)-2-ethoxyphenyl 2-methoxybenzoate: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in (E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)-2-ethoxyphenyl 2-methoxybenzoate imparts unique electronic and steric properties, making it distinct from its analogs. This can result in different reactivity and biological activity profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-[(E)-2-cyano-3-(furan-2-ylmethylamino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-3-31-23-14-17(13-18(15-26)24(28)27-16-19-7-6-12-32-19)10-11-22(23)33-25(29)20-8-4-5-9-21(20)30-2/h4-14H,3,16H2,1-2H3,(H,27,28)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUIGWKOZGLRHE-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CO2)OC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2)OC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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